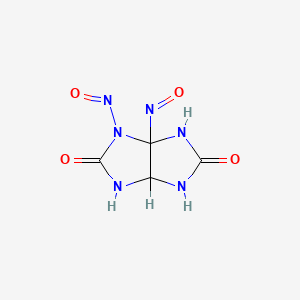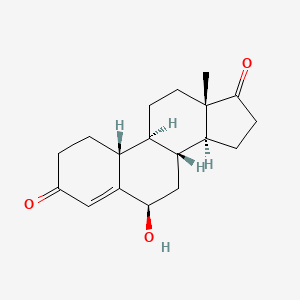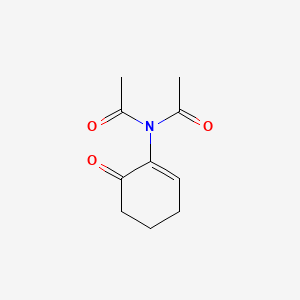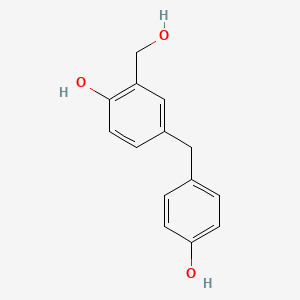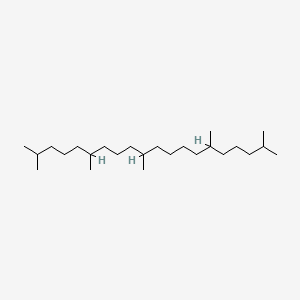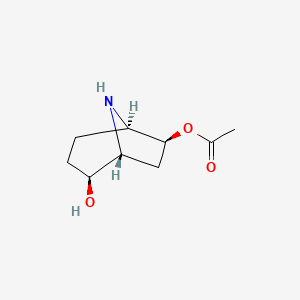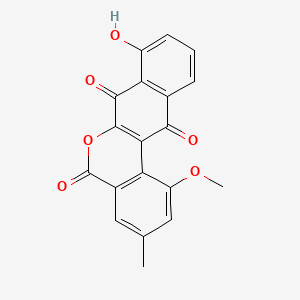![molecular formula C14H16O2 B1208394 3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)
3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenal,3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-, (2E)- is a natural product found in Boronia pinnata with data available.
Wissenschaftliche Forschungsanwendungen
Biopolymer Production
Polyhydroxyalkanoates Production
Research highlights the role of methanotrophic bacteria in producing polyhydroxyalkanoates (PHAs), a class of biopolymers. Methanotrophs utilize methane to synthesize PHB (poly-3-hydroxybutyrate), a polymer with similar physico-chemical properties to conventional plastics, offering an environmentally friendly alternative due to its biodegradability and non-toxic degradation products (Kubaczyński, Pytlak, & Stępniewska, 2019).
Medical Applications of Biopolymers
Biocompatible Materials
Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], a type of PHA, has been identified as a promising biomaterial for medical applications due to its mechanical properties, non-genotoxicity, and biocompatibility. Surface modification of these polymers can enhance their practicality for medical use, such as in tissue engineering (Chai et al., 2020).
Chemical Synthesis and Biological Activities
Natural Chalcones Synthesis
Chalcones bearing the 2-hydroxy-3-methyl-3-butenyl group, which is structurally related to the query compound, have been studied for their diverse biological activities. These compounds, found in various plants, show potential against several diseases, emphasizing the importance of their chemical synthesis and the exploration of their biological activities (Zhai, Sun, & Sang, 2022).
Environmental and Health Considerations
Biodegradable Polymers
The production and application of biodegradable polymers like PHAs, which include 3-hydroxybutyrate units, are crucial for reducing environmental pollution. These polymers can replace petrochemical plastics in various industries, offering a sustainable solution to plastic waste issues (Amara, 2010).
Eigenschaften
Produktname |
3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C14H16O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h3-6,8-10,16H,7H2,1-2H3 |
InChI-Schlüssel |
FNDJBOATFIWAJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC=O)O)C |
Synonyme |
3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal 3-HMBP-2-propenal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



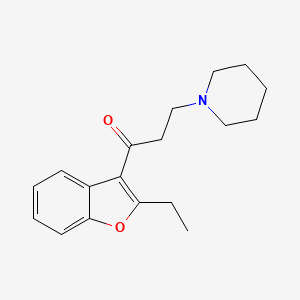
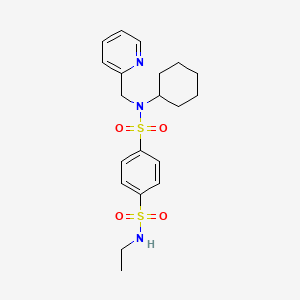
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)
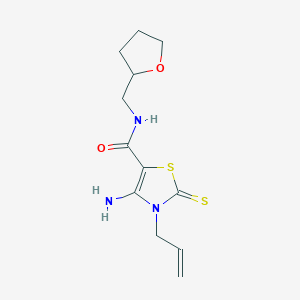
![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)
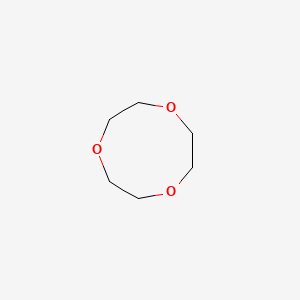
![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)
